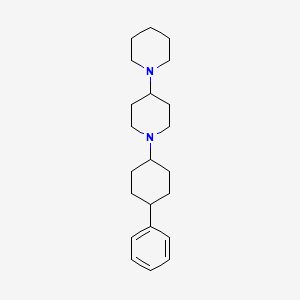

1'-(4-phenylcyclohexyl)-1,4'-bipiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1'-(4-phenylcyclohexyl)-1,4'-bipiperidine, commonly known as PCP, is a dissociative drug that was first synthesized in the 1950s. It is a white crystalline powder that is soluble in water and has a bitter taste. PCP is classified as a Schedule II drug in the United States, meaning that it has a high potential for abuse and dependence.

Mechanism of Action

PCP works by blocking the NMDA receptor, which leads to a disruption of the normal communication between neurons. This disruption can cause a range of effects, including hallucinations, delusions, and dissociation from reality. PCP also affects other neurotransmitter systems, including dopamine and serotonin, which can contribute to its psychoactive effects.

Biochemical and Physiological Effects:

PCP has a range of biochemical and physiological effects on the body. It can cause an increase in heart rate and blood pressure, as well as respiratory depression and hypothermia. PCP can also cause seizures, muscle rigidity, and loss of coordination. In addition, PCP has been shown to have neurotoxic effects on the brain, particularly in the hippocampus.

Advantages and Limitations for Lab Experiments

PCP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. PCP also has a well-characterized mechanism of action, which makes it useful for studying the effects of dissociative drugs on the brain. However, PCP also has several limitations. It is a Schedule II drug, which means that it is tightly regulated and can only be used in approved research settings. PCP also has a high potential for abuse and dependence, which can limit its use in research.

Future Directions

There are several future directions for research on PCP. One area of interest is the development of new drugs that target the NMDA receptor, which could have therapeutic potential for a range of neurological and psychiatric disorders. Another area of research is the use of PCP as a tool for studying the neural basis of consciousness and the self. Finally, there is ongoing research on the long-term effects of PCP on the brain and behavior, particularly in relation to its potential for neurotoxicity and cognitive impairment.

Synthesis Methods

The synthesis of PCP involves the reaction of piperidine and cyclohexanone in the presence of an acid catalyst. The resulting product is then reacted with phenylmagnesium bromide to form the final compound. The synthesis of PCP is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

PCP has been used in scientific research to study its effects on the brain and behavior. It has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. PCP has also been used to study the effects of dissociative drugs on the brain and behavior.

properties

IUPAC Name |

1-(4-phenylcyclohexyl)-4-piperidin-1-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2/c1-3-7-19(8-4-1)20-9-11-21(12-10-20)24-17-13-22(14-18-24)23-15-5-2-6-16-23/h1,3-4,7-8,20-22H,2,5-6,9-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRYAWQLOSDUAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-phenylpropyl)-1-(5-quinolinylmethyl)-3-piperidinyl]methanol](/img/structure/B6054012.png)

![2-[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxo-1-phenylethanone](/img/structure/B6054027.png)

![3-{2-[4-(dimethylamino)phenyl]-2,3-dihydro-1,5-benzothiazepin-4-yl}-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6054028.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B6054039.png)

![[2-({3-chloro-4-[(4-methoxybenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6054047.png)

![1-(2-methoxyphenyl)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6054052.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6054056.png)

![1-(5-{[(2-isopropoxyethyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6054060.png)

![1,1'-{[3-(methylthio)propyl]imino}di(2-propanol)](/img/structure/B6054093.png)

![methyl 5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B6054120.png)